3-(Pentan-2-yloxy)aniline hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentan-2-yloxy)aniline hydrochloride typically involves the reaction of 3-hydroxyaniline with 2-pentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the aniline and the alcohol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The use of continuous flow reactors allows for efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pentan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-(Pentan-2-yloxy)aniline hydrochloride is a versatile compound with applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Pentan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Pentan-2-yloxy)aniline: The base form without the hydrochloride salt.
3-(Butan-2-yloxy)aniline hydrochloride: A similar compound with a shorter alkyl chain.
3-(Hexan-2-yloxy)aniline hydrochloride: A similar compound with a longer alkyl chain.
Uniqueness
3-(Pentan-2-yloxy)aniline hydrochloride is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications in research and industry, where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-pentan-2-yloxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-5-9(2)13-11-7-4-6-10(12)8-11;/h4,6-9H,3,5,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVUQOGLJYEHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=CC=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-28-4 | |
Record name | Benzenamine, 3-(1-methylbutoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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